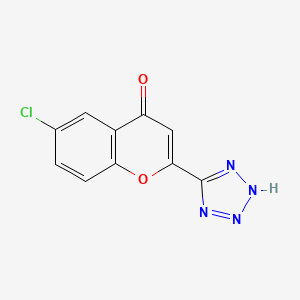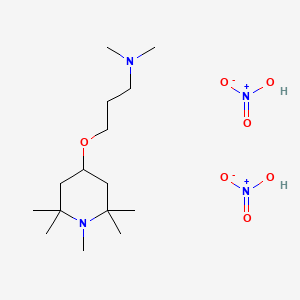
2-Methyl-1,3,5-trinitrobenzene;pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3,5-trinitrobenzene;pyridine is a compound that combines the aromatic properties of benzene with the basicity of pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents . Pyridine can be introduced through a substitution reaction, where pyridine displaces a leaving group on the benzene ring .
Industrial Production Methods
Industrial production of 2-Methyl-1,3,5-trinitrobenzene;pyridine involves large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and by-products to minimize environmental impact and ensure safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,3,5-trinitrobenzene;pyridine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives, such as 2-Methyl-1,3,5-triaminobenzene.
Substitution: Pyridine can participate in nucleophilic substitution reactions, where it displaces other groups on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Oxidation reactions may involve the use of strong oxidizing agents like potassium permanganate .
Major Products
Major products formed from these reactions include various amino derivatives and substituted benzene compounds, which have applications in different chemical processes .
Applications De Recherche Scientifique
2-Methyl-1,3,5-trinitrobenzene;pyridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,3,5-trinitrobenzene;pyridine involves its interaction with molecular targets through its nitro and pyridine groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules . The pyridine ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but lacks the pyridine ring.
1,3,5-Trinitrobenzene: Lacks the methyl group and pyridine ring.
Uniqueness
2-Methyl-1,3,5-trinitrobenzene;pyridine is unique due to the presence of both nitro groups and a pyridine ring, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not possible with similar compounds.
Propriétés
Numéro CAS |
39111-22-3 |
|---|---|
Formule moléculaire |
C12H10N4O6 |
Poids moléculaire |
306.23 g/mol |
Nom IUPAC |
2-methyl-1,3,5-trinitrobenzene;pyridine |
InChI |
InChI=1S/C7H5N3O6.C5H5N/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16;1-2-4-6-5-3-1/h2-3H,1H3;1-5H |
Clé InChI |
SIKZERUNMUEMSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)
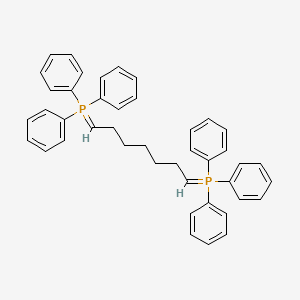
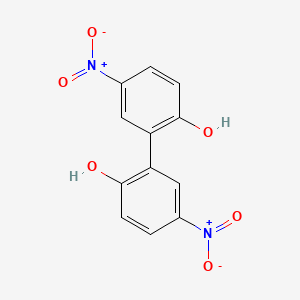
![5-[(7H-Purin-6-yl)amino]pentanoic acid](/img/structure/B14679087.png)
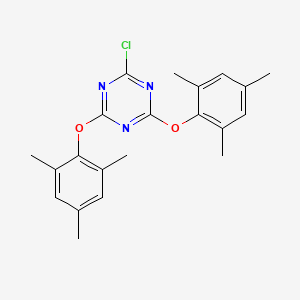
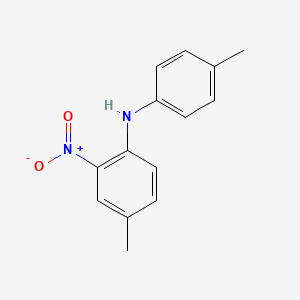


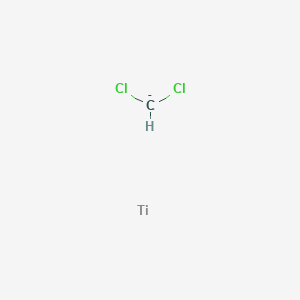
![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-](/img/structure/B14679140.png)
![copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate](/img/structure/B14679147.png)
